molecular formula C12H10O2S B1630301 Methyl 4-phenylthiophene-3-carboxylate CAS No. 38695-71-5

Methyl 4-phenylthiophene-3-carboxylate

Cat. No. B1630301
CAS RN: 38695-71-5
M. Wt: 218.27 g/mol
InChI Key: AJMHUFVILVTYTG-UHFFFAOYSA-N
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Description

“Methyl 4-phenylthiophene-3-carboxylate” is a specialty product for proteomics research applications . It has a molecular formula of C12H10O2S and a molecular weight of 218.27 g/mol .


Synthesis Analysis

The synthesis of thiophene derivatives, such as “Methyl 4-phenylthiophene-3-carboxylate”, has been a topic of interest for many scientists due to their potential biological activity . The synthesis often involves heterocyclization of various substrates .


Molecular Structure Analysis

The molecular structure of “Methyl 4-phenylthiophene-3-carboxylate” consists of a thiophene ring, which is a five-membered ring with one sulfur atom . The molecule also contains a carboxylate group attached to the thiophene ring .


Physical And Chemical Properties Analysis

“Methyl 4-phenylthiophene-3-carboxylate” has a molecular weight of 218.27 g/mol . Its density is reported to be 1.198 g/cm3 . The boiling point is 320.8ºC at 760 mmHg, and the melting point is 48-49ºC .

Scientific Research Applications

Organic Synthesis Applications

  • Derivatives Preparation : Methyl 4-phenylthiophene-3-carboxylate derivatives have been explored for potential biological activities. For instance, 2-(4-substituted phenyl)thiophens and their methyl derivatives were used to prepare a range of biologically active compounds (Beaton, Chapman, Clarke, & Willis, 1976).
  • Catalysis Techniques : Thorpe cyclization, a method used for constructing methyl or ethyl 3-amino-4-arylthiophene-2-carboxylates, has been studied using eco-friendly phase transfer catalysis technique (Shah, 2011).
  • Synthesis of Complex Compounds : The compound has been used in the synthesis of complex organic structures, such as 5-[(Thiophen-3-yl)amino]-1,2,4-triazines, demonstrating its utility in creating diverse chemical architectures (Krinochkin et al., 2021).

Medicinal Chemistry

  • Drug Development : Derivatives of Methyl 4-phenylthiophene-3-carboxylate have been explored in the development of drugs targeting various diseases. For instance, some derivatives have shown potential as inhibitors of flavivirus envelope proteins, crucial for antiviral drug development (Mayhoub, Khaliq, Kuhn, & Cushman, 2011).
  • PARP Inhibition : Compounds synthesized from thiophene derivatives, related to Methyl 4-phenylthiophene-3-carboxylate, have been evaluated as inhibitors of poly(ADP-ribose)polymerase (PARP), an important target in cancer therapy (Shinkwin, Whish, & Threadgill, 1999).

Dye Technology and Materials Science

  • Dye Synthesis : Thiophene derivatives, including those related to Methyl 4-phenylthiophene-3-carboxylate, have been used to synthesize dyes for polyester fibers. These dyes offer a range of colors and demonstrate good fastness properties (Iyun et al., 2015).
  • Antimicrobial Activity : Some novel 2-aminothiophene derivatives, closely related to Methyl 4-phenylthiophene-3-carboxylate, have been synthesized and evaluated for their antimicrobial activity, indicating their potential in medical applications (Prasad et al., 2017).

Safety And Hazards

“Methyl 4-phenylthiophene-3-carboxylate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is classified as a combustible liquid that can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . It may also cause respiratory irritation .

properties

IUPAC Name

methyl 4-phenylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2S/c1-14-12(13)11-8-15-7-10(11)9-5-3-2-4-6-9/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJMHUFVILVTYTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CSC=C1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60649974
Record name Methyl 4-phenylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-phenylthiophene-3-carboxylate

CAS RN

38695-71-5
Record name Methyl 4-phenylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
NA Zhestkij, EV Gunina, SP Fisenko… - Chimica Techno …, 2021 - journals.urfu.ru
… methyl-4-phenylthiophene-3-carboxylate precipitated in the form … 2-amino-5-methyl-4phenylthiophene-3-carboxylate 6 … 2-amino-5-methyl4-phenylthiophene-3-carboxylate 6 in 10 ml of …
Number of citations: 9 journals.urfu.ru
N Yamaoka, Y Kawano, Y Izuhara, T Miyata… - Chemical and …, 2010 - jstage.jst.go.jp
Small molecule inhibitors of plasminogen activator inhibitor (PAI)-1 have been reported to date but their clinical effects still remain unknown. The present study was undertaken to …
Number of citations: 22 www.jstage.jst.go.jp
AK Patel, PR Patel, BH Patel, UA Shah… - …, 2023 - Wiley Online Library
… -(2-chloroacetamido)-5-methyl-4-phenylthiophene-3-carboxylate (5) followed by reaction with tert-… -1-yl)acetamido)-5-methyl-4-phenylthiophene-3-carboxylate (AP-C1) was prepared by …
M Adib, S Rajai‐Daryasarei… - European Journal of …, 2018 - Wiley Online Library
An efficient and straightforward four‐component synthesis of mono‐, bi‐ and tricyclic thiophenes from C–C + C + C + S atom fragments from 1,3‐dicarbonyl compounds, aldehydes, …
PD Igorevna, LD Nailevna, PY Igorevich… - Вестник Пермского …, 2019 - cyberleninka.ru
The reactions of 3-aroyl-1H-pyrrolo[2,1-c][1,4]benzoxazine-1,2,4-triones with a number of Gewald thiophenes were studied. It was established that as a result of these reactions, …
Number of citations: 2 cyberleninka.ru
DA Negatu, JJJ Liu, M Zimmerman… - Antimicrobial agents …, 2018 - Am Soc Microbiol
Several key antituberculosis drugs, including pyrazinamide, with a molecular mass of 123.1 g/mol, are smaller than the usual drug-like molecules. Current drug discovery efforts focus …
Number of citations: 65 journals.asm.org
PN Makhal, A Sood, AS Shaikh, LN Dayare… - RSC Medicinal …, 2023 - pubs.rsc.org
Overexpression of EGFR is one of the eminent oncogenic drivers detected in the development of several human cancers. The increasing incidences of mutation-based resistance in the …
Number of citations: 0 pubs.rsc.org
NG Haswani, SB Bari - Turkish Journal of Chemistry, 2011 - journals.tubitak.gov.tr
In the present study, some new 2-(pyridin-2-yl) thieno [2, 3-d] pyrimidin-4 (3H)-ones derivatives (IIa-o) were synthesized. The target compounds (IIa-o) were synthesized through the acid …
Number of citations: 20 journals.tubitak.gov.tr
S Gao, Z Wu, F Wu, A Lin, H Yao - Advanced Synthesis & …, 2016 - Wiley Online Library
… We initiated the study by investigating the dehydrogenative Heck reaction of methyl 4-phenylthiophene-3-carboxylate 1a and n-butyl acrylate 2a adopting Pd(OAc) 2 as catalyst and …
Number of citations: 23 onlinelibrary.wiley.com
S Nagashima, Y Matsushima, H Hamaguchi… - Bioorganic & Medicinal …, 2014 - Elsevier
Herein, we describe the synthesis and pharmacological profiles of novel quinuclidinyl heteroarylcarbamate derivatives. Among them, the quinuclidin-4-yl thiazolylcarbamate derivative …
Number of citations: 11 www.sciencedirect.com

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